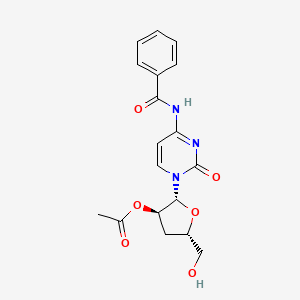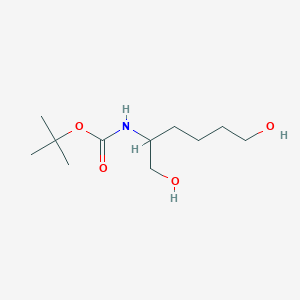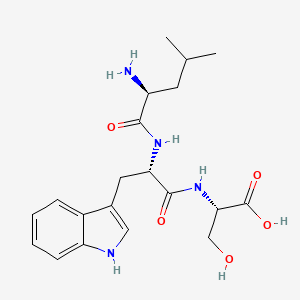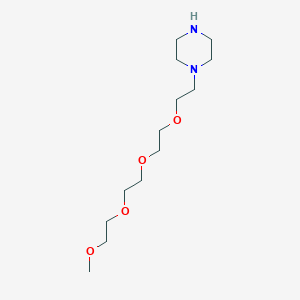
2'-O-Acetyl-N-benzoyl-3'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine is a synthetic nucleoside analogue Nucleosides are the building blocks of nucleic acids, which play a crucial role in the genetic processes of organisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-N-benzoyl-3’-deoxycytidine typically involves the acetylation and benzoylation of 3’-deoxycytidine. One method involves using 2-N-palmitoyl-guanine and 3′5′-di-O-acetyl-4-N-benzoyl-2′-deoxycytidine as starting materials. The reaction is carried out in the presence of a Lewis acid and a silylating agent, followed by deprotection to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2’-O-Acetyl-N-benzoyl-3’-deoxycytidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in genetic processes and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’-O-Acetyl-N-benzoyl-3’-deoxycytidine involves its incorporation into nucleic acids, where it can interfere with normal genetic processes. The molecular targets include enzymes involved in DNA and RNA synthesis, leading to potential disruptions in replication and transcription pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structural features.
3’-Deoxycytidine: Another modified nucleoside with a similar backbone but different functional groups.
N-Benzoyl-2’-deoxycytidine: A compound with a similar benzoyl group but lacking the acetyl modification.
Propriétés
Numéro CAS |
189026-00-4 |
|---|---|
Formule moléculaire |
C18H19N3O6 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
[(2R,3R,5S)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C18H19N3O6/c1-11(23)26-14-9-13(10-22)27-17(14)21-8-7-15(20-18(21)25)19-16(24)12-5-3-2-4-6-12/h2-8,13-14,17,22H,9-10H2,1H3,(H,19,20,24,25)/t13-,14+,17+/m0/s1 |
Clé InChI |
BVQPGHKBFDHMBK-JJRVBVJISA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
SMILES canonique |
CC(=O)OC1CC(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)

![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)

![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)
![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)

![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
